2,3-Dimethylaniline

Catalog No.
S589578
CAS No.
87-59-2
M.F
C8H11N
(CH3)2C6H3NH2
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylaniline

CAS Number

87-59-2

Product Name

2,3-Dimethylaniline

IUPAC Name

2,3-dimethylaniline

Molecular Formula

C8H11N
(CH3)2C6H3NH2
C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3

InChI Key

VVAKEQGKZNKUSU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N)C

solubility

1 to 5 mg/mL at 75° F (NTP, 1992)
Sol in alcohol, ether; soluble in carbon tetrachloride
Slightly sol in water
Soluble in oxygenated solvents.
Solubility in water, g/100ml at 20 °C: 15

Synonyms

2,3-Dimethylbenzenamine; 2,3-Dimethylphenylamine; 2,3-Xylylamine; 3-Amino-o-xylene; o-Xylidine;

Canonical SMILES

CC1=C(C(=CC=C1)N)C

The exact mass of the compound 2,3-Dimethylaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 75° f (ntp, 1992)sol in alcohol, ether; soluble in carbon tetrachlorideslightly sol in watersoluble in oxygenated solvents.solubility in water, g/100ml at 20 °c: 15. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethylaniline, also known as 2,3-Xylidine, is an aromatic amine that serves as a critical building block in the synthesis of specialized organic molecules. Its primary procurement value lies in its specific isomeric structure, where methyl groups at the ortho- and meta-positions relative to the amine group dictate unique reactivity and steric profiles. This structure is fundamental to its role as a precursor in the manufacturing of specific pharmaceuticals, high-performance polymers, and targeted agrochemicals [REFS-1, REFS-2].

Substituting 2,3-Dimethylaniline with other dimethylaniline isomers, such as the symmetric 2,6-isomer or the 2,4- and 3,4-isomers, is frequently unviable in established synthesis routes. The specific placement of the two methyl groups governs the amine's basicity, nucleophilicity, and the regioselectivity of subsequent reactions like Ullmann condensations or acylation [REFS-1, REFS-2]. This structural distinction is not trivial; it directly impacts reaction yields, impurity profiles, and, most critically, the chemical identity and functional properties of the final product, such as the biological activity of a pharmaceutical or the thermal characteristics of a polymer [3].

Precursor Suitability: Non-Substitutable Reactant in Mefenamic Acid Synthesis

2,3-Dimethylaniline is an essential and structurally mandated precursor for the synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID) [REFS-1, REFS-2]. The manufacturing process relies on a copper-catalyzed Ullmann condensation reaction between 2,3-Dimethylaniline and an o-halobenzoic acid derivative [2]. Using any other dimethylaniline isomer, such as 2,6-dimethylaniline or 3,4-dimethylaniline, would result in the formation of an entirely different molecular entity, not Mefenamic Acid. Industrial synthesis patents report high molar yields for this specific reaction, with one process detailing a yield of 94.8% [3].

Evidence DimensionFinal Product Identity in API Synthesis
Target Compound DataForms Mefenamic Acid (CAS: 61-68-7)
Comparator Or BaselineOther dimethylaniline isomers (e.g., 2,6-DMA, 3,4-DMA) produce incorrect drug analogues.
Quantified DifferenceQualitatively absolute; only 2,3-DMA yields the target API.
ConditionsCopper-catalyzed Ullmann condensation with o-chlorobenzoic acid [<a href="https://patents.google.com/patent/CN106380414A/en" target="_blank">2</a>].

For pharmaceutical manufacturing, there is no substitute; procuring the correct 2,3-isomer is a regulatory and functional necessity.

Polymer Performance: Asymmetric Structure Correlates to Higher Glass Transition Temperatures (Tg)

The asymmetric structure of 2,3-Dimethylaniline is a key attribute for synthesizing high-performance polymers with enhanced thermal stability. Molecular dynamics simulations of isomeric polyimides show that asymmetric monomers can produce polymers with a significantly higher glass transition temperature (Tg) compared to their symmetric counterparts [1]. A study comparing polyimides derived from an asymmetric dianhydride (2,2',3,3'-BPDA) versus a symmetric one (3,3',4,4'-BPDA) reported a Tg of 593 K for the asymmetric polymer, a 45 K increase over the 548 K Tg of the symmetric version [1]. This is attributed to the steric hindrance from the asymmetric structure, which inhibits segmental motion and increases chain rigidity. This principle makes 2,3-Dimethylaniline a strategic choice over symmetric isomers like 2,6-Dimethylaniline for applications requiring superior thermal performance.

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polyimide
Target Compound Data593 K (for polyimide from asymmetric 2,2',3,3'-BPDA-ODA) [<a href="https://www.epljournal.org/abstract/10.3144/expresspolymlett.2012.70" target="_blank">1</a>]
Comparator Or Baseline548 K (for polyimide from symmetric 3,3',4,4'-BPDA-ODA) [<a href="https://www.epljournal.org/abstract/10.3144/expresspolymlett.2012.70" target="_blank">1</a>]
Quantified Difference+45 K (Higher Tg for polymer from asymmetric precursor)
ConditionsMolecular dynamics simulation of polyimides based on ODA diamine [<a href="https://www.epljournal.org/abstract/10.3144/expresspolymlett.2012.70" target="_blank">1</a>].

Selecting 2,3-Dimethylaniline as a monomer precursor enables the development of polymers with a higher operating temperature range, a critical factor for materials in electronics and aerospace.

Agrochemical Potential: Ortho-Meta Substitution Pattern Favors Herbicidal Activity

In the development of novel amide-based herbicides, the substitution pattern on the aniline precursor is critical for biological efficacy. A structure-activity relationship study on tetrahydrolinalyl amides demonstrated that compounds with electron-donating groups on the benzene ring showed stronger herbicidal activity, particularly when the groups were located at the ortho- and meta-positions [1]. 2,3-Dimethylaniline possesses this exact ortho-meta substitution pattern. This provides a clear chemical rationale for its selection over isomers like 2,4-dimethylaniline (ortho, para) or 3,5-dimethylaniline (di-meta) when designing new active ingredients where this specific electronic and steric arrangement is beneficial for target binding or metabolic stability.

Evidence DimensionStructure-Activity Relationship for Herbicidal Activity
Target Compound DataOrtho- and meta-positioning of electron-donating groups correlates with stronger activity [<a href="https://caod.oriprobe.com/articles/69107936/Synthesis_and_Herbicidal_Activity_of_Tetrahydroli.htm" target="_blank">1</a>].
Comparator Or BaselineOther substitution patterns (e.g., ortho-para, di-ortho, di-meta).
Quantified DifferenceQualitative but clear directional guidance for precursor selection based on experimental SAR.
ConditionsHerbicidal activity evaluation of tetrahydrolinalyl amides against Lolium perenne and Echinochloa crusgalli [<a href="https://caod.oriprobe.com/articles/69107936/Synthesis_and_Herbicidal_Activity_of_Tetrahydroli.htm" target="_blank">1</a>].

This evidence allows researchers to prioritize 2,3-Dimethylaniline as a precursor to potentially increase the success rate and reduce screening costs in herbicide discovery programs.

Mandated Intermediate for Mefenamic Acid Production

The primary industrial application is in the synthesis of the active pharmaceutical ingredient (API) Mefenamic Acid. Due to the strict structural requirements of the Ullmann condensation reaction, 2,3-Dimethylaniline is the only viable isomer for this process, making it an essential raw material for manufacturers of this NSAID [REFS-1, REFS-2].

Monomer for High-Temperature Polyimides and Polyamides

As an asymmetric monomer, 2,3-Dimethylaniline is a preferred candidate for producing specialty polymers where a high glass transition temperature (Tg) is a critical design parameter. Its use is indicated for developing materials for thermally demanding applications in the electronics, automotive, or aerospace industries where resistance to deformation at elevated temperatures is required [2].

Scaffold for Agrochemical Discovery Programs

In the design of new herbicides, 2,3-Dimethylaniline serves as a strategic starting material. Its ortho-meta dimethyl substitution pattern has been identified as favorable for enhancing the biological activity in certain classes of amide herbicides, making it a rational choice for synthesis campaigns aimed at discovering new, effective crop protection agents [3].

Physical Description

2,3-xylidine is a dark brown liquid. (NTP, 1992)
CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.

Color/Form

Liquid

XLogP3

2.3

Boiling Point

430 to 432 °F at 760 mm Hg (NTP, 1992)
221.5 °C
221.5 °C @ 760 mm Hg
222 °C

Flash Point

206 °F (NTP, 1992)
206 °F (97 °C) (Closed cup)
96 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.19

Density

0.9931 at 68 °F (NTP, 1992)
0.9931 @ 20 °C
Relative density (water = 1): 0.99

LogP

2.17

Melting Point

less than 5 °F (NTP, 1992)
< -15 °C
2 °C

UNII

ZD450ABI9X

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.04%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (99.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.08%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (98.08%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (99.04%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.08 mmHg
7.5X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 13

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

87-59-2

Wikipedia

2,3-xylidine

Methods of Manufacturing

NITRATION AND REDUCTION OF COMMERCIAL XYLENE, FOLLOWED BY REMOVAL OF THE 2,4-, 2,5-, AND 2,6-ISOMERS, RESIDUE IS MADE ALKALINE AFTER WHICH 2,3-ISOMER IS PRECIPITATED AS FORMYL DERIV
o-Xylene (nitration/nitro reduction; byproduct of 3,4-xylidine production)

General Manufacturing Information

Benzenamine, 2,3-dimethyl-: ACTIVE

Analytic Laboratory Methods

ANALYTE: AROMATIC AMINES; MATRIX: AIR; RANGE: 0.01-14 MG/SAMPLE; PROCEDURE: ADSORPTION ON SILICA GEL; ELUTION BY ETHANOL; GAS CHROMATOGRAPHY ANALYSIS. /AROMATIC AMINES/
ANALYTE: XYLIDINE; MATRIX: AIR; RANGE: 12.5-50.0 MG/CU M; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH 95% ETHANOL, GAS CHROMATOGRAPHY. /XYLIDINE/
GAS CHROMATOGRAPHIC METHOD FOR THE ANALYSIS & SEPARATION OF ISOMERS OF XYLIDINE. /XYLIDINE/

Dates

Last modified: 08-15-2023

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